![molecular formula C10H12BF4IN2 B091570 Bis(Pyridine)iodonium(1)tetrafluoroborate CAS No. 15656-28-7](/img/structure/B91570.png)
Bis(Pyridine)iodonium(1)tetrafluoroborate
Overview
Description
Bis(Pyridine)iodonium(1)tetrafluoroborate, also known as Barluenga’s reagent, is a mild iodinating and oxidizing reagent. It is capable of selectively reacting with a wide range of unsaturated substrates and tolerates a variety of functional groups .
Synthesis Analysis
Bis(Pyridine)iodonium(1)tetrafluoroborate can be prepared by reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel . It has been used as a reactant involved in the synthesis of substituted naphthalenes and oxygen-containing heterocycles from 2-alkynyl-substituted benzaldehydes .Molecular Structure Analysis
The molecular formula of Bis(Pyridine)iodonium(1)tetrafluoroborate is C10H10BF4IN2 and its molecular weight is 371.91 .Chemical Reactions Analysis
Bis(Pyridine)iodonium(1)tetrafluoroborate reacts with acetonides derived from simple terpenes to accomplish selective iodofunctionalization with excellent regio- and diastereofacial control . It has also been used in the synthesis of tetracyclic tetrahydrofurans .Physical And Chemical Properties Analysis
Bis(Pyridine)iodonium(1)tetrafluoroborate appears as a white to tan crystalline solid. It has a melting point of 137-141 °C .Scientific Research Applications
Selective Iodofunctionalization of Terpene Derivatives
Bis(Pyridine)iodonium(1)tetrafluoroborate reacts with acetonides derived from simple terpenes to accomplish selective iodofunctionalization with excellent regio- and diastereofacial control .
Synthesis of Substituted Naphthalenes
When added to 2-alkynyl-substituted benzaldehydes, Bis(Pyridine)iodonium(1)tetrafluoroborate produces substituted naphthalene products upon treatment with either an alkene or alkyne .
Assembling Oxygen Heterocycles
Subsequent treatment with primary alcohols affords oxygen-containing heterocycles .
Synthesis of Tetracyclic Tetrahydrofurans
Tetracyclic tetrahydrofurans were produced using Bis(Pyridine)iodonium(1)tetrafluoroborate in a key step of the synthesis of a series of potential broad-spectrum psychotropic agents .
General Iodinations
Bis(Pyridine)iodonium(1)tetrafluoroborate has been reported to be useful in general iodinations .
Oxidation of Alcohols to Carbonyls
Bis(Pyridine)iodonium(1)tetrafluoroborate is also used in the oxidation of alcohols to carbonyls .
Photolytic Reactions of Cycloalkanols
Photolytic reactions of cycloalkanols produced ring-cleaved products, while thermal reactions left the ring intact during oxidation .
Selective Iodination of Free Phenolic Groups
Bis(Pyridine)iodonium(1)tetrafluoroborate is also useful for selective iodination of free phenolic groups in tyrosine residues during solid-phase synthesis .
Mechanism of Action
Safety and Hazards
Bis(Pyridine)iodonium(1)tetrafluoroborate may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with skin or eyes, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection .
Future Directions
properties
IUPAC Name |
iodanium;pyridine;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.BF4.H2I/c2*1-2-4-6-5-3-1;2-1(3,4)5;/h2*1-5H;;1H2/q;;-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXJCTSZJWIBQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=NC=C1.C1=CC=NC=C1.[IH2+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF4IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447027 | |
Record name | Bis(pyridine)iodonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(pyridine)iodonium tetrafluoroborate | |
CAS RN |
15656-28-7 | |
Record name | Bis(pyridine)iodonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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